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molecular formula C8H5F3N2 B8692795 Amino-(3,4,5-trifluorophenyl)acetonitrile

Amino-(3,4,5-trifluorophenyl)acetonitrile

Cat. No. B8692795
M. Wt: 186.13 g/mol
InChI Key: XCVARQUYKJAWDI-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

To a THF solution (20 mL) of 3,4,5-trifluorobenzaldehyde (1.3 g), trimethylsilylcyanide (1.35 mL) and zinc iodide (259 mg) were added, and the reaction solution was agitated at room temperature for 40 minutes. 2N ammonia solution in ethanol (15 mL) was added to the reaction solution, and the reaction solution was agitated at 50° C. for 4 hours. The reaction mixture was allowed to cool to room temperature, and the solvent was removed under reduced pressure. Ethyl acetate and saturated sodium bicarbonate water were added to the residue, and the organic layer was partitioned. The organic layer obtained was dried over magnesium sulfate, the solvent was removed under reduced pressure, and 780 mg of the title compound was obtained by purifying the residue with silica gel chromatography (Carrier: Chromatorex, elution solvent: heptane-ethyl acetate system). The physical properties of the compound are as follows.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
259 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:16])[C:14]=1[F:15])[CH:10]=O.C[Si]([C:21]#[N:22])(C)C.[NH3:23]>C(O)C.[I-].[Zn+2].[I-]>[NH2:23][CH:10]([C:9]1[CH:8]=[C:7]([F:6])[C:14]([F:15])=[C:13]([F:16])[CH:12]=1)[C:21]#[N:22] |f:5.6.7|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.3 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
1.35 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
259 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was agitated at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was agitated at 50° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate and saturated sodium bicarbonate water were added to the residue
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC(C#N)C1=CC(=C(C(=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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